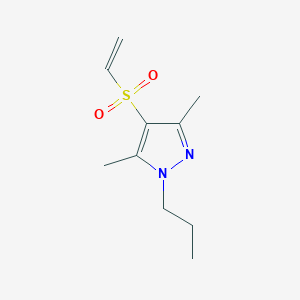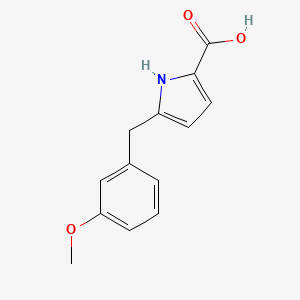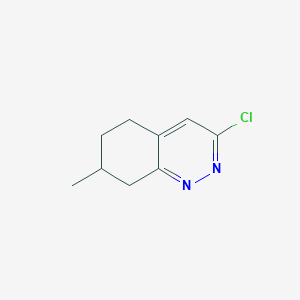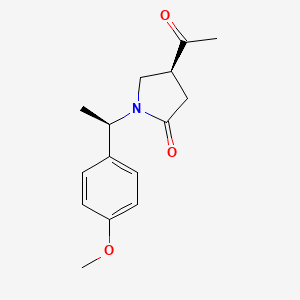
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one is a heterocyclic compound that contains both a piperazine and a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of both piperazine and pyridine moieties in its structure suggests that it may exhibit a range of biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired piperazin-2-one derivatives .
Industrial Production Methods: Industrial production methods for piperazine derivatives often involve the use of high-throughput techniques such as parallel solid-phase synthesis and photocatalytic synthesis. These methods allow for the efficient production of large quantities of the compound with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both the piperazine and pyridine rings, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles such as amines and halides .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield N-oxides, while reduction reactions can produce amines. Substitution reactions can lead to the formation of various substituted piperazine derivatives .
Applications De Recherche Scientifique
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. Its unique structure allows it to interact with different biological targets, making it a valuable tool in drug discovery .
In biology, the compound is used to study enzyme inhibition and receptor binding. It has been shown to inhibit dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism, making it a potential candidate for the treatment of diabetes . Additionally, its ability to bind to specific receptors makes it useful in the study of signal transduction pathways .
In the industrial sector, this compound is used in the production of polymers and other materials. Its reactivity and stability make it an ideal candidate for various chemical processes .
Mécanisme D'action
The mechanism of action of 4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. For example, as a DPP-4 inhibitor, the compound binds to the active site of the enzyme, preventing it from cleaving its substrates. This inhibition leads to increased levels of incretin hormones, which help regulate blood glucose levels .
The compound’s interaction with receptors and enzymes is mediated by its unique structure, which allows it to form specific interactions with target molecules. These interactions can involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
4-(3-(Aminomethyl)-4-methylpyridin-2-yl)piperazin-2-one can be compared to other piperazine and pyridine derivatives. Similar compounds include 1-(3-chlorophenyl)piperazine and 1-(3-trifluoromethylphenyl)piperazine, which also exhibit a range of biological activities .
Propriétés
Formule moléculaire |
C11H16N4O |
|---|---|
Poids moléculaire |
220.27 g/mol |
Nom IUPAC |
4-[3-(aminomethyl)-4-methylpyridin-2-yl]piperazin-2-one |
InChI |
InChI=1S/C11H16N4O/c1-8-2-3-14-11(9(8)6-12)15-5-4-13-10(16)7-15/h2-3H,4-7,12H2,1H3,(H,13,16) |
Clé InChI |
PHCUAKQCTMMCJC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NC=C1)N2CCNC(=O)C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(2-Amino-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)ethanone](/img/structure/B11779153.png)



![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)





![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)

![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)
